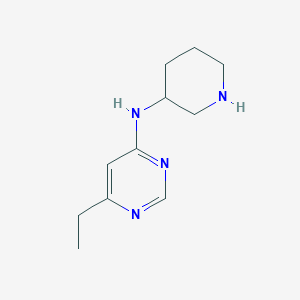

6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine

Overview

Description

The compound “6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine” is a complex organic molecule that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a reaction involving a 1,3-dicarbonyl compound and an amidine . The piperidine ring could be formed through a variety of methods, including the cyclization of a suitable amine .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. This could be analyzed using techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It could potentially undergo a variety of reactions, including those typical of amines, ethers, and aromatic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications

Synthesis and Structural Analysis

6-Ethyl-N-(piperidin-3-yl)pyrimidin-4-amine is a compound that has been explored in various synthetic pathways and structural analyses. For instance, it has been involved in the synthesis of complex heterocyclic compounds, where its reactions with other chemical agents have led to the formation of new derivatives with potential biological activities. Such synthetic efforts aim to expand the chemical space of pyrimidine derivatives, exploring their potential in various applications including medicinal chemistry (E. Paronikyan et al., 2016).

Chemical Properties and Molecular Interactions

The study of this compound and its derivatives has also contributed to understanding the chemical properties and molecular interactions of pyrimidine compounds. Research on different 4,6-disubstituted 2-amino-5-formylpyrimidines has highlighted the variations in ring conformations and the impact on their electronic structures and hydrogen-bonded assembly. Such insights are crucial for designing compounds with specific physical and chemical properties, enabling their application in diverse fields such as materials science and pharmaceutical development (Lina M. Acosta et al., 2013).

Biological Applications

Furthermore, derivatives of this compound have been investigated for various biological applications. For example, novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized and evaluated as dual-action hypoglycemic agents, showcasing the therapeutic potential of pyrimidine derivatives in treating metabolic disorders (Huihui Song et al., 2011). Additionally, the exploration of pyrimidine imines and thiazolidinones for their antibacterial activity underlines the significance of structural modification in pyrimidine chemistry to enhance biological efficacy (Ram C.Merugu et al., 2010).

Mechanism of Action

Target of Action

The primary targets of 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine Compounds with a piperidine nucleus, like this one, have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant agents .

Mode of Action

The specific mode of action of This compound It’s known that piperidine derivatives interact with their targets in a variety of ways, depending on the specific therapeutic application .

Biochemical Pathways

The exact biochemical pathways affected by This compound Piperidine derivatives are known to affect a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

The molecular and cellular effects of This compound Piperidine derivatives are known to have a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .

Safety and Hazards

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve testing its activity against various biological targets, studying its behavior in the environment, or developing new methods for its synthesis .

Biochemical Analysis

Biochemical Properties

6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with protein kinase B (PKB or Akt), a key enzyme in intracellular signaling pathways that regulate cell growth and survival . The interaction between this compound and PKB is characterized by its ability to inhibit the kinase activity of PKB, thereby affecting downstream signaling pathways. Additionally, this compound may interact with other biomolecules, such as transcription factors and other kinases, influencing various cellular processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving PKB. By inhibiting PKB activity, this compound can alter gene expression and cellular metabolism. This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cell types, making it a potential candidate for anti-cancer therapies . Furthermore, the compound’s impact on cell signaling pathways can affect various cellular functions, including protein translation, cell cycle progression, and metabolic regulation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound acts as an ATP-competitive inhibitor of PKB, binding to the ATP-binding site of the kinase and preventing its activation . This inhibition disrupts the phosphorylation of downstream targets of PKB, such as GSK3β, FKHRL1, and mTOR, which are involved in promoting cell proliferation and survival. Additionally, this compound may influence gene expression by modulating the activity of transcription factors regulated by PKB signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for prolonged observation of its effects on cells . Over time, the compound’s inhibitory effects on PKB activity can lead to sustained changes in cellular processes, including reduced cell proliferation and increased apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit PKB activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain biological activity . These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile. Additionally, this compound may affect metabolic flux and metabolite levels in cells, further impacting cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its accumulation in target tissues . The distribution of this compound within the body can influence its therapeutic effects and potential side effects. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its use in clinical settings.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with PKB and other signaling molecules The presence of targeting signals or post-translational modifications may direct this compound to specific cellular compartments, influencing its interactions with biomolecules and its overall efficacy

Properties

IUPAC Name |

6-ethyl-N-piperidin-3-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-2-9-6-11(14-8-13-9)15-10-4-3-5-12-7-10/h6,8,10,12H,2-5,7H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDHLBHODDTZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)NC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1490485.png)

amine](/img/structure/B1490492.png)

![2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide](/img/structure/B1490495.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1490499.png)

![(Benzo[d][1,3]dioxol-5-ylmethyl)(pyrimidin-2-yl)amine](/img/structure/B1490500.png)

![2-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B1490502.png)

![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanamine](/img/structure/B1490506.png)